5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole
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Overview
Description
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with three phenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole typically involves the bromomethylation of 1,3,4-triphenyl-1H-pyrazole. One common method includes the reaction of 1,3,4-triphenyl-1H-pyrazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and triphenyl-substituted pyrazoles. For example:
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole derivatives: These compounds share the bromomethyl group but differ in the heterocyclic ring structure.
5-Bromo derivatives of indole phytoalexins: These compounds have a bromine atom attached to an indole ring, showing different biological activities compared to pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its reactivity and biological properties.
Properties
CAS No. |
85720-74-7 |
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Molecular Formula |
C22H17BrN2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3,4-triphenylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
NWRQVEZZBZNXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CBr |
Origin of Product |
United States |
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